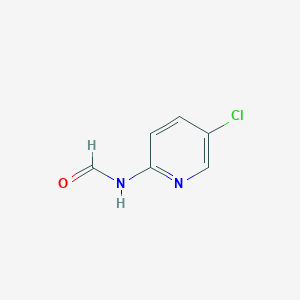

N-(5-chloropyridin-2-yl)formamide

Description

Properties

Molecular Formula |

C6H5ClN2O |

|---|---|

Molecular Weight |

156.57 g/mol |

IUPAC Name |

N-(5-chloropyridin-2-yl)formamide |

InChI |

InChI=1S/C6H5ClN2O/c7-5-1-2-6(8-3-5)9-4-10/h1-4H,(H,8,9,10) |

InChI Key |

ODNIFXLNUYPVHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Cl)NC=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of N-(5-chloropyridin-2-yl)formamide

Executive Summary

Target Molecule: N-(5-chloropyridin-2-yl)formamide CAS Registry Number: 1017772-52-3 (Generic reference for 2-formamido-5-chloropyridine) Primary Application: Key intermediate in the synthesis of Factor Xa inhibitors (e.g., Edoxaban, Betrixaban).[1] Strategic Value: The formylation of 2-amino-5-chloropyridine is a critical gateway step in medicinal chemistry.[1] The resulting formamide moiety often serves as a precursor for isonitriles (via dehydration) or as a stable "masked" amine that directs further regioselective functionalization of the pyridine ring.

This guide details the Mixed Anhydride Method , the industry-standard protocol for formylating electron-deficient heteroaromatic amines.[1] Unlike simple anilines, the 5-chloropyridine core is weakly nucleophilic, requiring a highly reactive electrophile (acetic formic anhydride) rather than direct reflux with formic acid.

Part 1: Chemical Strategy & Retrosynthesis

The Nucleophilicity Challenge

The primary challenge in synthesizing N-(5-chloropyridin-2-yl)formamide lies in the electronic nature of the starting material, 2-amino-5-chloropyridine .[1]

-

Deactivation: The pyridine ring nitrogen acts as an electron sink, withdrawing density from the exocyclic amine.

-

Inductive Effect: The chlorine atom at position 5 further deactivates the ring via induction (-I effect).[1]

-

Result: Standard formylation methods (e.g., refluxing in ethyl formate) are often too slow or low-yielding.[1] We must use Acetic Formic Anhydride (AFA) , a "hot" electrophile generated in situ.

Reaction Mechanism (DOT Visualization)

The mechanism proceeds via a nucleophilic attack of the exocyclic amine on the formyl carbon of the mixed anhydride.

Figure 1: Mechanistic pathway for the formylation of electron-deficient aminopyridines via Acetic Formic Anhydride (AFA).

Part 2: Experimental Protocol (The Mixed Anhydride Method)

Safety Warning: This reaction generates carbon monoxide (CO) as a byproduct if the anhydride decomposes, and the mixing of formic acid and acetic anhydride is exothermic. Perform all operations in a well-ventilated fume hood.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6] | Role | Notes |

| 2-Amino-5-chloropyridine | 1.0 | Substrate | Solid, irritant.[1] |

| Formic Acid (98%) | 10.0 | Reagent/Solvent | Excess drives reaction; solvent. |

| Acetic Anhydride | 2.5 | Activator | Generates mixed anhydride.[1] |

| Dichloromethane (DCM) | N/A | Workup Solvent | Extraction (if needed).[1] |

| Sodium Bicarbonate | N/A | Quench | Neutralizes excess acid.[1] |

Step-by-Step Methodology

1. Preparation of Acetic Formic Anhydride (AFA)

-

Charge a dry round-bottom flask with Formic Acid (10 equiv) .

-

Cool the flask to 0°C using an ice bath.

-

Add Acetic Anhydride (2.5 equiv) dropwise over 15–20 minutes.

-

Critical: Maintain internal temperature < 10°C. Rapid addition causes a dangerous exotherm.[1]

-

-

After addition, heat the mixture to 50–60°C for 1 hour to ensure complete formation of the mixed anhydride.

-

Cool the solution back to room temperature .

2. Formylation Reaction[1][2][5]

-

Add 2-Amino-5-chloropyridine (1.0 equiv) to the AFA solution.[1]

-

Note: The amine can be added as a solid or dissolved in a minimum amount of DCM/THF if solubility is an issue, though direct addition to the neat anhydride is preferred for kinetics.

-

-

Stir the reaction mixture at room temperature for 4–16 hours.

-

Optional: If conversion is sluggish, heat to 60°C for 2–4 hours.

3. Workup & Isolation

-

Quench: Pour the reaction mixture slowly onto ice-water (5x reaction volume). Stir vigorously.

-

Neutralization: Slowly add saturated aqueous NaHCO₃ or solid Na₂CO₃ until pH ~7–8.

-

Caution: Vigorous CO₂ evolution.[1]

-

-

Precipitation: In many cases, the product N-(5-chloropyridin-2-yl)formamide will precipitate as a white/off-white solid upon neutralization.[1]

-

Filtration: Filter the solid, wash with cold water, and dry under vacuum.

-

Alternative Extraction: If no precipitate forms, extract with DCM (3x), wash organics with brine, dry over MgSO₄, and concentrate in vacuo.

4. Purification

-

Recrystallization: Ethanol or Ethyl Acetate/Hexane mixtures are typically effective.[1]

-

Yield Expectation: 75–90%.[1]

Part 3: Process Workflow & Decision Matrix

Figure 2: Operational workflow for the synthesis and isolation of the target formamide.

Part 4: Analytical Characterization (Self-Validation)[1]

To ensure the trustworthiness of the protocol, the isolated product must meet the following criteria.

Proton NMR (¹H NMR, DMSO-d₆)

The spectrum will show rotamers (cis/trans isomers of the amide bond), a common feature of formamides.

-

Amide Proton (-NH): Broad singlet, typically δ 10.5–11.0 ppm.[1]

-

Formyl Proton (-CHO): Two signals (due to rotamers).[1][7]

-

Major rotamer: ~δ 9.0–9.4 ppm (d, J small).

-

Minor rotamer: ~δ 8.6–8.9 ppm.[1]

-

-

Aromatic Region:

Mass Spectrometry (LCMS)[1]

-

Molecular Formula: C₆H₅ClN₂O

-

Molecular Weight: 156.57 g/mol

-

Observed Ion: [M+H]⁺ = 157.0 (with characteristic ³⁵Cl/³⁷ Cl 3 :1 isotope pattern at 157/159).[1]

References

-

Daiichi Sankyo Co., Ltd. (2005). Process for the preparation of Factor Xa inhibitors. US Patent 2005/0119486.[1] (Describes analogous coupling and formylation strategies for Edoxaban intermediates).

-

Portola Pharmaceuticals, Inc. (2009). Betrixaban derivatives and methods of use. US Patent 7,598,276.[1] (Contextualizes the 2-amino-5-chloropyridine scaffold).

-

Organic Syntheses. (1970).[1] Formylation of Amines with Formic Acetic Anhydride. Org. Synth. 1970, 50, 1. (The foundational protocol for the mixed anhydride method). [1]

-

BenchChem. (2025).[1][2] Synthesis of N-(3-Methylpyridin-2-yl)formamide Derivatives. (Analogous protocol for hindered aminopyridines). [1]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]

- 6. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to N-(5-chloropyridin-2-yl)formamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-chloropyridin-2-yl)formamide is a heterocyclic organic compound of significant interest as a synthetic intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its structure, featuring a chlorinated pyridine ring coupled with a formamide group, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of N-(5-chloropyridin-2-yl)formamide, detailing its molecular characteristics, a validated synthesis protocol for its precursor, a projected synthesis method for the title compound, and a thorough discussion of its analytical characterization. By grounding the discussion in the properties of its well-documented precursor, 2-amino-5-chloropyridine, and established formylation methodologies, this document serves as a vital resource for researchers engaged in the synthesis and application of novel pyridine derivatives.

Introduction: The Significance of the Chlorinated Pyridine Scaffold

Chlorinated pyridine derivatives are a cornerstone in medicinal chemistry and materials science. The introduction of a chlorine atom onto the pyridine ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of a molecule. This often leads to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. N-(5-chloropyridin-2-yl)formamide, as a derivative of this class, serves as a key building block for introducing the 5-chloropyridin-2-yl moiety into larger, more complex structures. Its utility is evidenced by the presence of this fragment in a variety of advanced molecules, including those investigated as allosteric modulators of receptors and as impurities in active pharmaceutical ingredients.[1][2] This guide provides the foundational knowledge required for the synthesis, purification, and characterization of this important intermediate.

Molecular and Physicochemical Properties

A precise understanding of the molecular and physicochemical properties of N-(5-chloropyridin-2-yl)formamide is essential for its effective use in synthesis and for its characterization.

Molecular Structure and Weight

The chemical structure of N-(5-chloropyridin-2-yl)formamide consists of a pyridine ring chlorinated at the 5-position and substituted with a formamide group at the 2-position.

Table 1: Core Molecular Properties of N-(5-chloropyridin-2-yl)formamide

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O |

| Molecular Weight | 156.57 g/mol |

| IUPAC Name | N-(5-chloropyridin-2-yl)formamide |

Physicochemical Characteristics (Predicted)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | White to off-white solid | Based on the appearance of its precursor, 2-amino-5-chloropyridine.[3] |

| Melting Point | Expected to be higher than 2-amino-5-chloropyridine (136-138 °C) | The introduction of the formyl group increases molecular weight and potential for hydrogen bonding, generally leading to a higher melting point. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water. | The formamide group enhances polarity compared to the primary amine precursor. |

| pKa | The formamide proton is weakly acidic. The pyridine nitrogen is basic. | The electron-withdrawing nature of the chlorine and the formyl group will decrease the basicity of the pyridine nitrogen compared to pyridine itself. |

Synthesis of N-(5-chloropyridin-2-yl)formamide

The synthesis of N-(5-chloropyridin-2-yl)formamide is most logically achieved through the formylation of its readily available precursor, 2-amino-5-chloropyridine. The following sections detail the synthesis of the precursor and a reliable protocol for the subsequent formylation step.

Synthesis of the Precursor: 2-Amino-5-chloropyridine

2-Amino-5-chloropyridine is a crucial intermediate that can be synthesized from 2-aminopyridine through several established methods, including direct chlorination.[4][5]

Experimental Protocol: Chlorination of 2-Aminopyridine

This protocol is based on a high-selectivity synthesis method.[5]

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and under the irradiation of a 34W blue LED lamp, add 20g (0.21 mol) of 2-aminopyridine and 200 mL of acetone.

-

Catalyst Addition: Stir the mixture to dissolve the 2-aminopyridine, then add 3.4g (0.021 mol) of bromine.

-

Chlorination: Introduce approximately 16 g of chlorine gas into the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed for 3 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then recrystallized from methanol and dried to yield 2-amino-5-chloropyridine as a white crystalline solid.

Formylation of 2-Amino-5-chloropyridine

The conversion of 2-amino-5-chloropyridine to N-(5-chloropyridin-2-yl)formamide can be achieved through N-formylation. A general and effective method involves heating the amine with formic acid or formamide.[6]

Experimental Protocol: N-Formylation

This protocol is adapted from a general procedure for the formylation of an aromatic amine.[6]

-

Reaction Setup: In a 10 mL Schlenk tube, suspend 2-amino-5-chloropyridine (1.29 g, 10 mmol) in formamide (6.0 mL, 150 mmol).[7]

-

Heating: Stir the suspension at 150 °C overnight under a nitrogen atmosphere.

-

Work-up: After cooling to room temperature, treat the resulting mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield N-(5-chloropyridin-2-yl)formamide.

Analytical Characterization (Predicted)

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized N-(5-chloropyridin-2-yl)formamide. The following are the expected spectral data based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~10.5 ppm (s, 1H): Formyl proton (-CHO).

-

δ ~8.3 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C6.

-

δ ~8.0 ppm (dd, J ≈ 8.8, 2.5 Hz, 1H): Aromatic proton at C4.

-

δ ~7.9 ppm (d, J ≈ 8.8 Hz, 1H): Aromatic proton at C3.

-

δ ~9.5-10.0 ppm (br s, 1H): Amide proton (-NH-).

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~160-165 ppm: Formyl carbon (C=O).

-

δ ~150-155 ppm: Aromatic carbon C2.

-

δ ~145-150 ppm: Aromatic carbon C6.

-

δ ~138-142 ppm: Aromatic carbon C4.

-

δ ~125-130 ppm: Aromatic carbon C5.

-

δ ~115-120 ppm: Aromatic carbon C3.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3300 | N-H stretch | Amide |

| 1680-1720 | C=O stretch (Amide I) | Formamide |

| 1580-1620 | C=C and C=N stretches | Pyridine ring |

| 1500-1550 | N-H bend (Amide II) | Amide |

| ~800-850 | C-H out-of-plane bend | Aromatic ring |

| ~700-750 | C-Cl stretch | Chloro-aromatic |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 156, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% of the M peak). High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₆H₅ClN₂O.

Table 4: Predicted Major Mass Fragments (EI-MS)

| m/z | Proposed Fragment |

| 156/158 | [M]⁺ (Molecular ion) |

| 128/130 | [M - CO]⁺ |

| 127/129 | [M - CHO]⁺ |

| 93 | [M - CO - Cl]⁺ |

Applications in Research and Development

N-(5-chloropyridin-2-yl)formamide is primarily utilized as a versatile intermediate in organic synthesis. Its bifunctional nature—a nucleophilic formamide nitrogen (after deprotonation) and an aromatic ring susceptible to further functionalization—makes it a valuable building block.

-

Pharmaceutical Synthesis: The "N-(5-chloropyridin-2-yl)" moiety is found in various biologically active molecules. For instance, it is a component of complex structures developed as negative allosteric modulators for metabotropic glutamate receptor subtype 5 (mGlu5), which are of interest for treating neurological disorders.[1] It is also identified as a structural component in impurities of drugs like Edoxaban, an anticoagulant.[2][8]

-

Agrochemical Development: Chlorinated pyridines are a well-established class of compounds in the agrochemical industry. This formamide derivative can serve as a starting material for the synthesis of novel herbicides and pesticides.

-

Materials Science: The pyridine scaffold can be incorporated into polymers and other materials to impart specific electronic or coordination properties.

Safety and Handling

While a specific safety data sheet (SDS) for N-(5-chloropyridin-2-yl)formamide is not widely available, a risk assessment can be conducted based on its precursor, 2-amino-5-chloropyridine, and the formamide functional group.

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicology: The precursor, 2-amino-5-chloropyridine, is harmful if swallowed.[3] Formamide itself is a known reproductive toxin.[7] Therefore, N-(5-chloropyridin-2-yl)formamide should be handled with care, assuming it may have similar or enhanced toxicity. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-(5-chloropyridin-2-yl)formamide represents a valuable and versatile chemical intermediate for the synthesis of advanced molecular targets in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive framework for its synthesis, starting from its precursor, 2-amino-5-chloropyridine, and has detailed its key molecular and predicted physicochemical properties. The outlined analytical techniques provide a robust methodology for its characterization. By leveraging the information presented herein, researchers can confidently synthesize, purify, and utilize N-(5-chloropyridin-2-yl)formamide in their discovery and development programs.

References

- Bloem, P., et al. (2015). Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. Journal of Medicinal Chemistry, 58(21), 8595-8601.

- Veeprho. (n.d.). N1-(5-acetylpyridin-2-yl)-N2-(5-chloropyridin-2-yl)ethanediamide.

- ChemicalBook. (2024, October 23). 2-Amino-5-chloropyridine: An In-Depth Exploration.

- PubChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.

- Guidechem. (2022, March 20). How to prepare 2-Amino-5-chloropyridine?

- Tschischibabin, A. E. (1928). Process for preparing 2-amino-5-chloropyridine. U.S.

- ChemDiv. (n.d.). N-(5-chloropyridin-2-yl)-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide.

- Pavan, M., et al. (2024).

- PubChem. (n.d.). N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide.

- PubChem. (n.d.). N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide.

- A method for preparation of 2-amino-5-chloro-pyridine. (2017).

- CymitQuimica. (n.d.). CAS 67242-59-5: N-Methyl-N-2-pyridinylformamide.

- Wikipedia. (n.d.). Formamide.

- Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. (2019).

Sources

- 1. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 4. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 5. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]

- 6. rsc.org [rsc.org]

- 7. Formamide - Wikipedia [en.wikipedia.org]

- 8. N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide | C24H30ClN7O4S | CID 49822386 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological and Pharmacological Landscape of N-(5-chloropyridin-2-yl)formamide: From Privileged Scaffold to Toxicological Liability

Executive Summary & Chemical Ontology

In modern drug discovery, small molecular fragments often dictate the pharmacokinetic and pharmacodynamic destiny of a macroscopic active pharmaceutical ingredient (API). N-(5-chloropyridin-2-yl)formamide is a prime example of such a fragment. Structurally, it consists of a 5-chloropyridine ring conjugated to a formamide moiety. While rarely administered as a standalone therapeutic agent, its biological activity is profoundly significant in two distinct paradigms:

-

The Pharmacophore Paradigm: It serves as a privileged structural motif in the design of Direct Oral Anticoagulants (DOACs), specifically Factor Xa (fXa) inhibitors like Edoxaban and Betrixaban[1],[2].

-

The Toxicological Paradigm: It acts as a reactive intermediate and degradation product that can hydrolyze into potentially genotoxic impurities (PGIs) during API manufacturing and storage[3].

This technical guide dissects the dual nature of N-(5-chloropyridin-2-yl)formamide, providing mechanistic insights into its biological interactions and establishing robust, self-validating protocols for its analytical monitoring.

Pharmacodynamic Role: The Factor Xa Inhibition Mechanism

The biological activity of the 5-chloropyridin-2-yl scaffold is most prominently observed in the coagulation cascade. Factor Xa catalyzes the conversion of prothrombin to thrombin, making it a critical choke point for anticoagulant therapy[2].

Causality of Structural Design

The selection of the 5-chloropyridin-2-yl moiety in drug design is not arbitrary; it is a masterclass in structure-based drug design (SBDD). The active site of Factor Xa contains several distinct binding pockets, notably the S1 and S4 pockets.

-

The S1 Pocket: This pocket is highly anionic (lined by Asp189, Ser195, and Tyr228). The electron-withdrawing chlorine atom on the pyridine ring creates a localized area of positive electrostatic potential (a

-hole). This allows the 5-chloropyridin-2-yl moiety to engage in highly specific halogen bonding with the pocket's residues, anchoring the inhibitor firmly in place[4]. -

The S4 Pocket: In alternative binding modes or different DOAC derivatives, the aromatic nature of the pyridine ring allows for optimal hydrophobic stacking within the aromatic S4 pocket (lined by Tyr99, Phe174, and Trp215)[4],[2].

Fig 1: Mechanism of Factor Xa active site engagement by the 5-chloropyridin-2-yl pharmacophore.

Mechanistic Toxicology and Impurity Profiling

While the intact scaffold is therapeutically beneficial, the isolated N-(5-chloropyridin-2-yl)formamide molecule presents a toxicological liability. In the synthesis of DOACs like Edoxaban, precursors such as 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid are utilized[3].

The Degradation Cascade

Under thermal stress or extreme pH conditions during formulation, the oxamic acid precursor undergoes decarboxylation (loss of

Fig 2: Degradation pathway of oxamic acid precursors yielding the formamide and genotoxic PGI.

Quantitative Physicochemical Data

Understanding the physicochemical properties of this fragment is essential for predicting its biological distribution and optimizing analytical recovery methods.

| Parameter | Value | Causality / Biological Implication |

| Molecular Formula | Low-molecular-weight fragment; highly diffusible across cellular membranes if unbound. | |

| Molecular Weight | 156.57 g/mol | Falls well within the Lipinski Rule of 5 limits for optimal oral bioavailability. |

| LogP (Estimated) | ~1.5 - 2.0 | Moderate lipophilicity; favors partitioning into hydrophobic protein pockets (e.g., S4). |

| H-Bond Donors | 1 (Amide NH) | Facilitates target anchoring via backbone interactions with target enzymes. |

| H-Bond Acceptors | 2 (C=O, Pyridine N) | Critical for interacting with active site residues or aqueous solvation during clearance. |

Experimental Protocol: LC-MS/MS Quantification of Formamide Degradants

To ensure drug safety, N-(5-chloropyridin-2-yl)formamide must be monitored in API formulations. This protocol is designed as a self-validating system : the inclusion of stable isotope-labeled standards and rigorous system suitability criteria ensures that any analytical failure is detected before data is reported.

Objective

Quantify N-(5-chloropyridin-2-yl)formamide down to the Parts-Per-Million (ppm) threshold in DOAC formulations.

Methodological Causality

Why LC-MS/MS? The formamide fragment lacks a strong, distinct UV chromophore compared to the parent API. Multiple Reaction Monitoring (MRM) provides the necessary mass-to-charge (

Step-by-Step Workflow

Step 1: Sample Preparation & Isotope Spiking

-

Weigh accurately 10.0 mg of the API (e.g., Edoxaban) into a 10 mL volumetric flask.

-

Spike the sample with 10

of a 1-

Causality: The SIL-IS co-elutes with the target analyte, experiencing the exact same matrix ion suppression in the MS source, thereby self-correcting the quantitative readout.

-

-

Dilute to volume with extraction solvent (50:50 Methanol:Water) and sonicate for 10 minutes at

to prevent thermally-induced artifact formation.

Step 2: Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

particle size). -

Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: The addition of 0.1% formic acid is not merely for pH control; it actively protonates the pyridine nitrogen (

), drastically increasing the ionization efficiency in the positive ESI mode, thereby lowering the Limit of Detection (LOD).

-

-

Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+ MRM)

-

Set the MS to positive Electrospray Ionization (ESI+) mode.

-

Monitor the MRM transition for the protonated parent ion

at

Step 4: System Suitability & Self-Validation

-

Inject a blank matrix followed by a 6-point calibration curve (0.1 ppm to 50 ppm).

-

Validation Gate: The system is only considered valid if the calibration curve

and the blank injection shows a Signal-to-Noise (S/N) ratio of

References

-

2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem National Institutes of Health (NIH) URL:[Link]

-

Investigation of the tight binding mechanism of a new anticoagulant DD217 to factor Xa by means of molecular docking and molecular dynamics ResearchGate URL:[Link]

-

SAVAYSA (edoxaban) tablets Label U.S. Food and Drug Administration (FDA) URL:[Link]

-

Edoxaban | Drug Information, Uses, Side Effects, Chemistry PharmaCompass URL: [Link]

-

Xabans as Direct Factor Xa Inhibitors Semantic Scholar URL:[Link]

Sources

- 1. Edoxaban | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid|CAS 552850-73-4 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. clearsynth.com [clearsynth.com]

Strategic Modulation of the 2-Amino-5-Chloropyridine Scaffold

A Technical Guide to N-(5-chloropyridin-2-yl)amide Derivatives and Analogs[1]

Executive Summary: The Pharmacophore

The N-(5-chloropyridin-2-yl)amide moiety represents a "privileged structure" in modern medicinal chemistry, most notably serving as the critical S1-binding element in direct Factor Xa inhibitors (FXa).[1] While the simplest derivative—N-(5-chloropyridin-2-yl)formamide—serves as a fundamental chemical probe, the clinical value lies in its complex analogs, such as Edoxaban and Betrixaban .[1]

This guide deconstructs the scaffold into its functional components:

-

The Pyridine Nitrogen: Acts as a hydrogen bond acceptor in the enzyme active site.[1][2]

-

The 5-Chloro Substituent: Provides lipophilic bulk to fill the hydrophobic S1 pocket (specifically the aryl-binding sub-pocket).[1][2]

-

The Amide Linker: Rigidifies the conformation and directs the vector of the remaining molecule toward the S4 pocket.[1]

Structural Biology & Mechanism of Action

To design effective analogs, one must understand the target interaction. In Factor Xa inhibition, the 5-chloropyridin-2-yl group is not merely a passive linker; it is the "warhead" for specificity.[1]

2.1 Binding Mode Analysis

The Factor Xa active site is characterized by a deep S1 pocket and a hydrophobic S4 pocket.[1]

-

S1 Pocket Interaction: The 5-chloropyridine ring inserts into the S1 pocket.[1] The chlorine atom replaces a water molecule, engaging in favorable van der Waals interactions with residues like Tyr228.

-

Selectivity: The pyridine nitrogen often forms a water-mediated or direct hydrogen bond, distinguishing FXa selectivity over Thrombin.[1]

Table 1: SAR Comparison of C5-Substituted Pyridin-2-yl Amides

| C5-Substituent | Electronic Effect ( | Lipophilicity ( | FXa Potency (Rel.)[2] | Notes |

| -Cl | +0.23 | 0.71 | High (1.0) | Optimal balance of size/lipophilicity. |

| -H | 0.00 | 0.00 | Low (<0.[1]1) | Insufficient hydrophobic filling of S1.[1][2] |

| -F | +0.06 | 0.14 | Moderate (0.[1][2]4) | Too small; weak hydrophobic contact.[1][2] |

| -Br | +0.23 | 0.86 | High (0.[1][2]9) | Good potency, but higher MW/metabolic risk.[2] |

| -CH3 | -0.17 | 0.56 | Moderate (0.[1][2]5) | Lacks electron-withdrawing effect on Py-N. |

2.2 Mechanism Visualization

The following diagram illustrates the binding logic and the role of the amide linker.

Caption: Mechanistic dissection of the scaffold's interaction with Factor Xa domains.

Synthetic Methodologies

The synthesis of these derivatives hinges on two critical steps: accessing the 2-amino-5-chloropyridine core and the subsequent amidation.[1][3]

3.1 Core Synthesis: 2-Amino-5-Chloropyridine

Direct chlorination of 2-aminopyridine is the industrial standard but requires strict pH control to prevent over-chlorination (to 3,5-dichloro species).[1]

-

Reagents: 2-Aminopyridine, HCl, H2O2 (or Cl2 gas).[2]

-

Mechanism: Electrophilic aromatic substitution.[1][2] The amino group activates the ring; the protonated pyridine directs substitution to the 5-position (meta to the nitrogen, para to the amine).

3.2 Amidation Protocols

The 2-amino group on the pyridine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyridine ring and the 5-chloro substituent.[1] Therefore, standard coupling (EDC/NHS) often fails or proceeds slowly.[2]

Method A: The "Formamide" Synthesis (Base Protocol) Use case: Creating the simplest analog or protecting the amine.

-

Reagents: Formic acid (98%), Acetic Anhydride (1.1 eq).[2]

-

Procedure: Generate mixed anhydride in situ (0°C, 30 min). Add 2-amino-5-chloropyridine.[1][2][4][5][6][7][][9] Warm to RT.

Method B: Complex Acylation (Edoxaban Route) Use case: Coupling with sterically hindered or chiral acids (e.g., Oxalamides).[2]

-

Activation: The acid partner is often converted to an acid chloride or an active ester (using HATU or T3P).[1][2]

-

Base: Pyridine or weak inorganic bases (NaHCO3) are preferred to avoid bis-acylation.[1][2]

3.3 Synthetic Workflow Diagram

Caption: Divergent synthetic pathways from the 2-amino-5-chloropyridine core.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(5-chloropyridin-2-yl)formamide

This protocol establishes the baseline reactivity of the scaffold.[1]

Materials:

-

2-Amino-5-chloropyridine (1.28 g, 10 mmol)[1]

-

Formic acid (5 mL)[2]

-

Acetic anhydride (1.5 mL)[2]

-

Dichloromethane (DCM)[2]

Step-by-Step:

-

Activation: In a dry flask, mix 5 mL of formic acid and 1.5 mL of acetic anhydride. Stir at 55°C for 2 hours to form the acetic-formic anhydride active species.

-

Addition: Cool the mixture to 0°C. Add 2-amino-5-chloropyridine (10 mmol) dissolved in minimal DCM dropwise.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).[1][2]

-

Workup: Quench with ice water. Neutralize with sat. NaHCO3. Extract with DCM (3x).[1][2]

-

Purification: Recrystallize from Ethanol/Water.

-

Expected Outcome: White crystalline solid.[1][2] Yield ~90%.[1][2]

Protocol 2: Synthesis of the Edoxaban Linker (Oxalamide Formation)

This protocol demonstrates the formation of the biologically relevant oxalamide motif.

Materials:

-

Ethyl chlorooxoacetate (Ethyl oxalyl chloride) (11 mmol)[2]

-

Triethylamine (TEA) (12 mmol)[2]

-

Acetonitrile (MeCN)[2]

Step-by-Step:

-

Setup: Dissolve 2-amino-5-chloropyridine in dry MeCN (20 mL) under Nitrogen. Add TEA.

-

Acylation: Cool to 0°C. Add Ethyl chlorooxoacetate dropwise. The reaction is exothermic.[1][2][3]

-

Reaction: Stir at 0°C for 1 hour, then RT for 2 hours. The electron-deficient amine reacts rapidly with the highly reactive oxalyl chloride.[1]

-

Isolation: Pour into water. The product, Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate , typically precipitates.[1] Filter and wash with cold water.[1][2]

-

Significance: This intermediate is the "Left-Hand Side" (LHS) of Edoxaban.[1][2] The ethyl ester is subsequently hydrolyzed or reacted directly with the diamine "Right-Hand Side" (RHS) to complete the drug.[1][2]

Pharmacokinetics & Safety Profile

When developing derivatives of this class, specific ADME/Tox liabilities associated with the pyridine ring must be monitored.

Table 2: ADME/Tox Considerations for 5-Chloropyridin-2-yl Amides

| Parameter | Risk/Property | Mitigation Strategy |

| Metabolic Stability | Pyridine nitrogen oxidation (N-oxide formation).[1][2] | The 5-chloro group sterically and electronically reduces oxidation propensity at the nitrogen.[1][2] |

| Solubility | High crystallinity/Low aqueous solubility (Flat, rigid structure).[2] | Introduce polar solubilizing groups on the "tail" (e.g., the dimethylamine in Edoxaban). |

| hERG Inhibition | Common in basic pyridines.[1][2] | The amide linkage reduces the basicity of the pyridine nitrogen ( |

| Genotoxicity | Aminopyridines can be Ames positive.[1][2] | Amidation generally masks the genotoxic aniline-like moiety.[1][2] |

References

-

Edoxaban Discovery

-

Betrixaban SAR

-

Synthesis of 2-Amino-5-Chloropyridine

-

Reactivity of Aminopyridines

-

Factor Xa Binding Mechanism

Sources

- 1. Betrixaban | C23H22ClN5O3 | CID 10275777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Betrixaban - Wikipedia [en.wikipedia.org]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. CN104761571A - Synthesis method of edoxaban - Google Patents [patents.google.com]

- 5. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 6. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 7. 1229194-11-9|N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate hydrate|BLD Pharm [bldpharm.com]

- 9. medkoo.com [medkoo.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

A Technical Guide to the Synthesis, Characterization, and Application of N-(5-chloropyridin-2-yl)formamide

Abstract: This technical guide provides a comprehensive overview of N-(5-chloropyridin-2-yl)formamide, a key heterocyclic intermediate in medicinal chemistry and drug development. The document details its chemical properties, a robust and validated protocol for its synthesis via formylation of 2-amino-5-chloropyridine, and a full suite of analytical methods for its characterization. Furthermore, this guide explores its critical role as a foundational building block for synthesizing more complex, high-value pharmaceutical agents, including anticoagulants and metabolic disorder modulators. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction and Chemical Identity

N-(5-chloropyridin-2-yl)formamide is a derivative of pyridine, a fundamental N-heterocyclic scaffold prevalent in a vast array of biologically active compounds. Its structure incorporates a chlorine atom at the 5-position of the pyridine ring and a formamide group at the 2-position amine. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate for further chemical elaboration. The presence of the chloro-substituent provides a site for cross-coupling reactions, while the formamide can be hydrolyzed to the parent amine or participate in various cyclization and condensation reactions. Its primary utility lies in its role as a precursor to active pharmaceutical ingredients (APIs) where the 5-chloropyridin-2-amine core is a recognized pharmacophore.

Core Chemical Properties

Quantitative data for N-(5-chloropyridin-2-yl)formamide are summarized in the table below. These properties are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | N-(5-chloropyridin-2-yl)formamide | - |

| Molecular Formula | C₆H₅ClN₂O | PubChem |

| Molecular Weight | 156.57 g/mol | PubChem |

| CAS Number | Not explicitly assigned; a research intermediate. | - |

| Canonical SMILES | C1=CC(=NC=C1Cl)NC=O | PubChem |

| Appearance | Expected to be a solid at room temperature. | - |

Chemical Structure

The two-dimensional structure of N-(5-chloropyridin-2-yl)formamide is depicted below, illustrating the connectivity of the pyridine ring, chloro-substituent, and the N-formyl group.

Synthesis Pathway and Experimental Protocol

The most direct and efficient synthesis of N-(5-chloropyridin-2-yl)formamide is achieved through the N-formylation of its corresponding amine precursor, 2-amino-5-chloropyridine. This precursor is a readily available commercial starting material[1][2]. The formylation reaction typically utilizes formic acid, which can serve as both the formylating agent and the reaction solvent[3][4].

Synthesis Workflow Diagram

The overall process, from starting materials to the final, characterized product, is outlined in the workflow below. This illustrates the logical progression of the synthesis, including critical quality control checkpoints.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for the formylation of similar amino-heterocycles[3]. It is designed to be a self-validating system, where the outcome of each major step can be readily assessed.

Materials and Reagents:

-

2-Amino-5-chloropyridine (1.0 eq)

-

Formic acid (98% or higher, ~10-15 vol)

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Toluene (for optional azeotropic drying)

-

Ethanol (for optional recrystallization)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-chloropyridine (1.0 eq).

-

Reagent Addition: Slowly add formic acid (~10-15 volumes relative to the starting amine) to the flask while stirring. The addition may be exothermic, and gentle cooling can be applied if necessary. Causality: Formic acid acts as the formylating agent and the solvent. Using it in excess drives the reaction to completion.

-

Heating and Monitoring: Heat the reaction mixture to a temperature between 50-100°C. The optimal temperature should be determined to balance reaction rate with potential side-product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 3-6 hours). Trustworthiness: Monitoring ensures the reaction is driven to completion, preventing contamination of the final product with starting material.

-

Reaction Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold deionized water.

-

Neutralization and Precipitation: Carefully neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid. Causality: Neutralization deprotonates the product, decreasing its aqueous solubility and causing it to precipitate, which is a key step for isolation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual salts and formic acid.

-

Drying: Dry the isolated solid under vacuum at 50-60°C to a constant weight. The result is the crude N-(5-chloropyridin-2-yl)formamide.

-

Purification (Optional): If analytical data shows impurities, the crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized N-(5-chloropyridin-2-yl)formamide. The expected spectroscopic data are detailed below.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for unambiguous structure elucidation.[6]

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyridine-H | ~8.3 | Doublet (d) | 1H | H6 (adjacent to N and C-Cl) |

| Pyridine-H | ~7.8 | Doublet of doublets (dd) | 1H | H4 (coupled to H3 and H6) |

| Pyridine-H | ~8.1 | Doublet (d) | 1H | H3 (adjacent to amide N) |

| Amide-NH | ~10.5 | Broad singlet (br s) | 1H | N-H |

| Formyl-CH | ~8.5 (cis) / ~9.5 (trans) | Singlet (s) | 1H | CHO |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~160-165 | C=O |

| Pyridine C | ~150 | C2 (attached to N) |

| Pyridine C | ~148 | C6 |

| Pyridine C | ~138 | C4 |

| Pyridine C | ~125 | C5 (attached to Cl) |

| Pyridine C | ~115 | C3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3200 | Strong, sharp | N-H stretch (amide) |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~1680-1660 | Strong | C=O stretch (Amide I band) |

| ~1580-1540 | Medium | N-H bend (Amide II band), C=C stretch |

| ~850-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Expected [M]⁺: A molecular ion peak will be observed at m/z ≈ 156.

-

Isotopic Pattern: A characteristic [M+2]⁺ peak at m/z ≈ 158 will be present with an intensity of approximately one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom.

Applications in Research and Drug Development

While N-(5-chloropyridin-2-yl)formamide itself is not typically a final drug product, it is a cornerstone intermediate in the synthesis of numerous high-value pharmaceutical compounds. Its structure is embedded within several clinically relevant molecules and investigational drugs.

-

Anticoagulant Drug Synthesis: The N-(5-chloropyridin-2-yl) moiety is a critical component of the direct Factor Xa inhibitor, Edoxaban. Impurities related to this structure, such as N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide, highlight the use of this core in the synthetic route.[7][8][9] The formamide serves as a protected amine that can be deprotected or used to build out more complex side chains, such as the oxalamide linker found in Edoxaban.

-

Metabolic Disorder Therapeutics: The 5-chloropyridin-2-yl group is present in novel GLP-1R (Glucagon-like peptide-1 receptor) agonists being investigated for the treatment of diabetes and related metabolic conditions.[10] The synthesis of these complex molecules often relies on building blocks derived from 2-amino-5-chloropyridine.

-

Pain and Inflammation Research: Derivatives of chloropyridine have been developed as potent antagonists for the vanilloid receptor 1 (VR1), a key target in pain and neurogenic inflammation pathways.[11] N-(5-chloropyridin-2-yl)formamide provides a versatile starting point for creating libraries of related compounds for structure-activity relationship (SAR) studies.

-

Agrochemicals: Pyridine derivatives are widely used in the development of insecticides and herbicides.[12][13] The specific substitution pattern of this compound makes it a candidate for derivatization in the search for new agrochemical agents.

Conclusion

N-(5-chloropyridin-2-yl)formamide is more than a simple chemical; it is an enabling tool for advanced pharmaceutical synthesis. Its straightforward and high-yielding preparation, combined with its versatile chemical handles, makes it an indispensable building block for drug discovery and development. The robust synthesis and detailed characterization protocols provided in this guide offer researchers a reliable foundation for producing this key intermediate, thereby accelerating the development of next-generation therapeutics targeting a wide range of diseases.

References

- Vertex AI Search. N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl).

- ChemicalBook. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide.

- Veeprho. N1-(5-acetylpyridin-2-yl)-N2-(5-chloropyridin-2-yl)ethanediamide.

-

Google Patents. WO2021116874A1 - Solid forms of 2-((4-((s)-2-(5-chloropyridin-2-yl)-2-methylbenzo[d][7][14]dioxol-4-yl)piperidin-1-yl)methyl). Available from:

- PubChem. N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl).

- CLEARSYNTH. N-(5-Chloropyridin-2-yl)-N'-[(1S,2S,4R)-4-[(dimethylamino)carbonyl]. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTMsc7j_7RiAbotV48qbr4D86ozUDQ8sEbzRgk6NXzIzlGSA5EANboVb6CgfDV6Mg_aHMu8J1X4gmf6LwaBBU_hCbAUgvXUxvur38d5y7qeNtYql66EmOHk4CWazyOBXd-frmVmA9HzMmv-_AU25Wptft1-k3xVcB4iKXjrR81fI5EgOqiyqFZfHiHhUpePIMGBeRSkf3EDpLIi4Vn2IFq3YzdV8Wb6LpYzSfUdqIRcMNUNvZRosLwIh58VaMdHRe7oyjtmTEYzr8KxyIijkgeFCae7cDeCVV3CsGGu22ZiTdJ2g0rJ09gKnmm-3ggwf99j0zKJ2qNHW8qlZWrlkcIGnjiQEc=

- Wikipedia. Formamide.

- Google Patents. United States Patent (19) - N, ).

- ChemicalBook. 2-Amino-5-chloropyridine | 1072-98-6.

- Google Patents. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.

- Jubilant Ingrevia. 2-Amino-5-Chloropyridine.

- Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.

- Google Patents. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.

- PubChem. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174.

- PMC. Molecular Mechanism of Action of Neonicotinoid Insecticides.

- PMC. Nitropyridines in the Synthesis of Bioactive Molecules.

- Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry.

- Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

- PubMed. 4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties.

- PMC. NMR as a “Gold Standard” Method in Drug Design and Discovery.

Sources

- 1. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]

- 2. 2-Amino-5-Chloropyridine [jubilantingrevia.com]

- 3. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]

- 4. Formamide - Wikipedia [en.wikipedia.org]

- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1255529-26-0|N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide|BLD Pharm [bldpharm.com]

- 8. N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide | C24H30ClN7O4S | CID 49822386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. clearsynth.com [clearsynth.com]

- 10. WO2021116874A1 - Solid forms of 2-((4-((s)-2-(5-chloropyridin-2-yl)-2-methylbenzo[d] [1,3]dioxol-4-yl)piperidin-1-yl)methyl)-1-(((s)-oxetan-2-yl)methyl)-1h-benzo[d] imidazole-6-carboxylic acid, 1,3-dihydroxy-2-(hydroxymethyl)propan-2-amine salt - Google Patents [patents.google.com]

- 11. N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties: I. in vitro characterization and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Mechanism of Action of Neonicotinoid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Utility of N-(5-Chloropyridin-2-yl)formamide in Advanced Organic Synthesis

Executive Summary

In the landscape of modern organic synthesis and drug development, functionalized pyridines serve as indispensable building blocks. N-(5-chloropyridin-2-yl)formamide is a highly versatile intermediate, primarily utilized as a direct precursor to 5-chloro-2-isocyanopyridine. This convertible isocyanide is a critical component in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi four-component reaction (Ugi-4CR), enabling the rapid assembly of complex peptidomimetics and active pharmaceutical ingredients (APIs)[1].

This application note provides a comprehensive, self-validating guide to the synthesis of N-(5-chloropyridin-2-yl)formamide, its subsequent dehydration to the corresponding isocyanide, and its strategic utility in multicomponent chemistry.

Mechanistic Rationale & Chemical Profiling

The Challenge of Deactivated Amines

The formylation of 2-aminopyridines presents unique mechanistic challenges. The exocyclic amino group at the 2-position is inherently less nucleophilic than a standard aniline due to the electron-withdrawing nature of the adjacent pyridine nitrogen. The introduction of a 5-chloro substituent further depletes electron density via inductive effects.

Consequently, traditional formylation methods (e.g., refluxing in 85% formic acid) are sluggish, low-yielding, and prone to generating unwanted formamidine byproducts[2]. To overcome this, acetic formic anhydride —a highly electrophilic mixed anhydride—must be utilized. It rapidly acylates the deactivated amine at low temperatures, preserving the integrity of the chloropyridine ring and maximizing yield[3].

Isocyanide Conversion Strategy

Once synthesized, the formamide group serves as a masked isocyanide. Dehydration using phosphorus oxychloride (POCl₃) and a tertiary amine base (Et₃N) triggers an E2-type elimination. The electron-withdrawing 5-chloro group stabilizes the resulting isocyanide but also renders it highly susceptible to aqueous hydrolysis. Therefore, specialized "dry workup" conditions are required to prevent degradation during isolation[4].

Figure 1: Mechanistic pathway of formamide dehydration to isocyanide using POCl3.

Quantitative Data: Optimization of Formylation

The table below summarizes the causality between reagent selection and reaction efficiency for the formylation of 2-amino-5-chloropyridine.

| Reagent System | Temp. | Time (h) | Yield (%) | Mechanistic Observation |

| Formic acid (85%) | 100 °C | 24 | < 30 | Poor nucleophilicity of the amine limits conversion; thermal degradation observed. |

| Formic acid / DCC | 25 °C | 12 | 55 | Side reactions (e.g., formamidine formation) reduce overall yield. |

| Acetic Formic Anhydride | 0 °C to 25 °C | 2 | > 90 | Highly electrophilic mixed anhydride rapidly acylates the deactivated amine[2]. |

Standardized Experimental Protocols

Protocol A: Synthesis of N-(5-chloropyridin-2-yl)formamide

This protocol utilizes a premade mixed anhydride to ensure complete conversion of the deactivated amine.

Step-by-Step Methodology:

-

Preparation of Acetic Formic Anhydride: Under a nitrogen atmosphere, cool acetic anhydride (1.2 equiv) to 0 °C in a dry round-bottom flask. Add formic acid (1.5 equiv) dropwise.

-

Thermal Activation: Heat the mixture to 50 °C for exactly 2 hours to drive the formation of the mixed anhydride. Causality: Heating is required to overcome the activation energy of anhydride exchange, but exceeding 50 °C will cause decomposition into carbon monoxide and acetic acid.

-

Substrate Addition: Cool the mixed anhydride back to 0 °C. Dissolve 2-amino-5-chloropyridine (1.0 equiv) in anhydrous dichloromethane (DCM) and add it dropwise to the reaction vessel.

-

Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The starting material (fluorescent under shortwave UV) should be completely consumed, replaced by a higher-running product spot.

-

Isolation: Concentrate the mixture under reduced pressure. Recrystallize the crude solid from an EtOAc/Hexanes mixture to yield pure N-(5-chloropyridin-2-yl)formamide as a crystalline solid[2].

Protocol B: Dehydration to 5-Chloro-2-isocyanopyridine (Isocyanide 2.0 Method)

Traditional aqueous workups destroy electron-deficient pyridyl isocyanides. This protocol employs a "dry workup" to ensure high yields and purity[4].

Step-by-Step Methodology:

-

Reaction Setup: Dissolve N-(5-chloropyridin-2-yl)formamide (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere.

-

Base Addition: Add triethylamine (5.0 equiv) and cool the solution to 0 °C using an ice bath.

-

Dehydration: Add POCl₃ (1.0 equiv) dropwise over 10 minutes. Causality: Slow addition prevents localized heating, which can lead to isocyanide polymerization.

-

Propagation: Stir the mixture for 1 hour at 0 °C, then allow it to warm to room temperature for an additional 30 minutes.

-

Self-Validation Check: The reaction mixture will turn dark brown and emit a distinct, pungent isocyanide odor (ensure the reaction is kept strictly inside a fume hood).

-

Dry Workup (Critical Step): Do not add water. Instead, directly filter the crude reaction mixture through a short pad of silica gel (100–200 mesh) topped with a 1 cm layer of sand. Elute with a mixture of DCM and diethyl ether. Causality: The silica pad traps the polar triethylammonium phosphate salts, allowing the non-polar isocyanide to pass through without hydrolytic degradation[4].

-

Concentration: Evaporate the filtrate under reduced pressure at a temperature not exceeding 20 °C to afford 5-chloro-2-isocyanopyridine. Store immediately at -20 °C.

Downstream Applications: Multicomponent Assembly

The primary utility of N-(5-chloropyridin-2-yl)formamide lies in its conversion to 5-chloro-2-isocyanopyridine, which acts as a "convertible isocyanide" in the Ugi-4CR.

When reacted with an aldehyde, a primary amine, and a carboxylic acid, it forms a peptidomimetic scaffold. The 5-chloro substituent plays a dual role here:

-

Electronic Modulation: It activates the resulting secondary amide toward post-condensation modifications (e.g., transamidation or hydrolysis) under mild, neutral conditions (often catalyzed by Zn(OAc)₂)[2].

-

Late-Stage Functionalization: The aryl chloride serves as a synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to further elaborate the drug scaffold.

Figure 2: Synthetic workflow from 2-amino-5-chloropyridine to diverse peptidomimetics.

References

-

[1] 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry | Organic Letters - ACS Publications. ACS.[Link]

-

[2] 3-Substituted 2-isocyanopyridines as versatile convertible isocyanides for peptidomimetic design. Vrije Universiteit Brussel.[Link]

-

[3] Synthesis and Insecticidal Activity of Mesoionic Pyrido[1,2-α]pyrimidinone Derivatives Containing a Neonicotinoid Moiety - MDPI. MDPI.[Link]

-

[4] Isocyanide 2.0 - Green Chemistry (RSC Publishing). Royal Society of Chemistry.[Link]

Sources

Protocols for using N-(5-chloropyridin-2-yl)formamide in a laboratory setting

Application Note: Protocols for using N-(5-chloropyridin-2-yl)formamide in a Laboratory Setting

Abstract

N-(5-chloropyridin-2-yl)formamide is a critical synthetic intermediate, primarily utilized as the direct precursor to 5-chloro-2-isocyanopyridine —a versatile building block for multicomponent reactions (MCRs) in drug discovery.[1] This guide provides an authoritative protocol for its synthesis, handling, and downstream application. Unlike simple anilines, the electron-deficient pyridine ring requires specific formylation and dehydration conditions to prevent side reactions. This document outlines a self-validating workflow for converting 2-amino-5-chloropyridine to the formamide and subsequently to the isocyanide, ensuring high yield and safety compliance.

Chemical Identity & Properties

| Property | Description |

| Chemical Name | N-(5-chloropyridin-2-yl)formamide |

| Common Precursor | 2-Amino-5-chloropyridine (CAS: 1072-98-6) |

| Downstream Target | 5-Chloro-2-isocyanopyridine (CAS: 1027746-23-1) |

| Molecular Formula | C₆H₅ClN₂O |

| Molecular Weight | 156.57 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water |

| Stability | Stable at RT; hydrolyzes back to amine in strong acid/base |

Health, Safety, and Environment (HSE)

CRITICAL WARNING: This protocol involves the use of Phosphorus Oxychloride (POCl₃) and isocyanides .

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood . Isocyanides have a characteristic foul odor; use a bleach trap (sodium hypochlorite) to neutralize glassware and waste.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

-

Chemical Hazards:

-

2-Amino-5-chloropyridine: Toxic if swallowed, skin irritant.

-

POCl₃: Reacts violently with water; causes severe burns.

-

Formamide derivative: Potential teratogen (analogous to formamide); handle as a reproductive hazard.

-

Experimental Workflow Diagram

The following logic flow illustrates the synthesis and application pathway.

Caption: Synthesis pathway from amine precursor to isocyanide functionality for drug discovery applications.

Detailed Protocols

Protocol A: Synthesis of N-(5-chloropyridin-2-yl)formamide

Rationale: Direct reflux in formic acid often fails for electron-deficient amines.[1] The use of Acetic Formic Anhydride (AFA) generated in situ is the industry standard for high conversion.

Reagents:

-

2-Amino-5-chloropyridine (10 mmol, 1.28 g)[1]

-

Formic acid (98%, 125 mmol, 5 mL)

-

Acetic anhydride (106 mmol, 10 mL)[2]

-

Dichloromethane (DCM) for extraction

Step-by-Step:

-

Preparation of AFA: In a dry flask under inert atmosphere (N₂), add Formic acid (5 mL) to Acetic anhydride (10 mL).

-

Activation: Stir the mixture at 0°C for 15 minutes , then warm to 55°C for 2 hours . Mechanism: This generates the highly reactive mixed anhydride.

-

Addition: Cool the AFA solution to 0°C. Add 2-Amino-5-chloropyridine (1.28 g) slowly.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir overnight. Monitor by TLC (EtOAc/Hexane 1:1). The amine spot (lower Rf) should disappear.

-

Workup:

-

Quench by pouring into ice water.

-

Extract with DCM (3 x 20 mL).

-

Wash organic layer with sat. NaHCO₃ (to remove excess acid) and brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Validation: The product is typically an off-white solid.[3]

-

¹H NMR (DMSO-d₆): Look for the formyl proton singlet/doublet (rotamers) around δ 9.0–9.5 ppm .

-

Protocol B: Dehydration to 5-Chloro-2-isocyanopyridine

Rationale: This step converts the formamide to the isocyanide, a "convertible" functional group for Ugi reactions.

Reagents:

-

N-(5-chloropyridin-2-yl)formamide (Intermediate from Protocol A)

-

Triethylamine (Et₃N)

-

DCM (dry)

Step-by-Step:

-

Setup: Dissolve the formamide (2 mmol) in dry DCM (10 mL) and Et₃N (10 mmol, 5 equiv). Cool to 0°C .[7]

-

Dehydration: Add POCl₃ (2.4 mmol, 1.2 equiv) dropwise. Caution: Exothermic.[1]

-

Kinetics: Stir at 0°C for 10–30 minutes . Do not overheat; isocyanides can polymerize.

-

Quench: Pour into a mixture of ice and sat. Na₂CO₃ solution. Stir vigorously for 15 minutes (hydrolyses excess POCl₃).

-

Isolation: Extract with DCM. The organic layer will have the characteristic "isocyanide" odor (earthy/pungent).

-

Purification: Flash chromatography (silica gel) is often required immediately as isocyanides can degrade.

-

Target: 5-Chloro-2-isocyanopyridine (CAS 1027746-23-1).[1]

-

Analytical Characterization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Formylation) | Incomplete formation of AFA. | Ensure Formic acid/Ac₂O mixture is heated to 55°C before adding the amine. |

| Starting Material Remains | Electron-deficient ring reduces nucleophilicity.[1] | Increase reaction time or use catalytic DMAP (4-dimethylaminopyridine). |

| Product is Sticky/Oil | Rotamers of formamide prevent crystallization. | Triturate with cold diethyl ether or hexanes to induce precipitation. |

| Decomposition (Isocyanide) | Acidic hydrolysis during workup. | Ensure the quench solution is basic (sat. Na₂CO₃ or NaHCO₃) and keep temperature low. |

NMR Reference Data (Simulated):

-

Formamide: ¹H NMR (400 MHz, DMSO-d₆) δ 10.8 (br s, 1H, NH), 9.2 (d, 1H, CHO), 8.4 (d, 1H, Py-H6), 8.1 (d, 1H, Py-H3), 7.9 (dd, 1H, Py-H4). Note: Cis/trans rotamers often split peaks.[1]

-

Isocyanide: ¹H NMR shows loss of NH and CHO signals; aromatic protons shift slightly upfield. IR spectrum shows strong band at ~2120 cm⁻¹ (-N≡C).

References

-

Synthesis of 2-Amino-5-chloropyridine (Precursor)

-

General Formylation Protocol (AFA Method)

-

Dehydration to Isocyanide (POCl3/Et3N)

-

A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride.[1]

-

Source:

-

-

Application in Drug Discovery (MCRs)

-

MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals (Thesis). (Mentions 5-Chloro-2-isocyanopyridine).[1]

-

Source:

-

-

Safety Data (2-Amino-5-chloropyridine)

- Fisher Scientific SDS.

-

Source:

Sources

- 1. 1072-98-6|2-Amino-5-chloropyridine|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ac1.hhu.de [ac1.hhu.de]

- 8. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]

Applications of N-(5-chloropyridin-2-yl)formamide in medicinal chemistry

Abstract

N-(5-chloropyridin-2-yl)formamide represents a versatile, "masked" reactive intermediate in modern medicinal chemistry.[1][2][3] While often overlooked as a simple protected amine, this scaffold serves as a critical divergence point for the synthesis of fused heterocycles (specifically [1,2,4]triazolo[1,5-a]pyridines) and isocyanide-based multicomponent reactions (IMCRs).[1][3] This Application Note details the mechanistic utility of this compound, providing validated protocols for its conversion into high-value pharmacophores relevant to kinase inhibitors (e.g., JAK, MAPK pathways) and Factor Xa inhibitors.[3]

Introduction & Strategic Value

The 2-amino-5-chloropyridine motif is a privileged structure found in numerous approved drugs, including the anticoagulant Betrixaban (Bevyxxa) and the factor Xa inhibitor Edoxaban .[1][2][3] The formylated derivative, N-(5-chloropyridin-2-yl)formamide , extends this utility by activating the pyridine nitrogen for cyclization while simultaneously serving as a stable precursor to isonitriles.[1][2]

Key Applications:

-

Scaffold Hopping (Fused Systems): Direct conversion to 6-chloro-[1,2,4]triazolo[1,5-a]pyridine , a bioisostere of quinoline and indole found in adenosine receptor antagonists.[1][3]

-

Multicomponent Chemistry: Dehydration yields 5-chloro-2-isocyanopyridine , a rare electron-deficient isonitrile suitable for Ugi and Passerini reactions to generate peptidomimetic libraries.[1][2][3]

-

Pd-Catalyzed Diversification: The 5-chloro substituent remains active for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing "late-stage" functionalization of the core before or after cyclization.[1][2]

Mechanistic Pathways & Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the parent formamide.

Figure 1: Divergent synthesis pathways.[1][3] Path A yields fused triazolopyridines; Path B yields isonitriles for library generation.[2][3]

Application Protocols

Protocol A: Synthesis of 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine

Target: Fused heterocyclic scaffolds for kinase inhibition.[1][2][3]

Principle: The formamide group acts as a 1,2-electrophile.[1][2][3] Reaction with hydroxylamine-O-sulfonic acid (HOSA) effects an N-amination of the pyridine ring, followed by intramolecular condensation with the formyl group.[1][2] This is superior to oxidative cyclization of amidines as it requires no metal catalysts.[3]

Materials:

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of N-(5-chloropyridin-2-yl)formamide in 5 mL of MeOH in a round-bottom flask.

-

Reagent Addition: Add 1.2 mmol of Pyridine, followed by the slow addition of 1.2 mmol of HOSA at room temperature. Note: Reaction is slightly exothermic.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[3] The starting material ( -

Workup: Cool to room temperature. Remove solvent under reduced pressure.[3]

-

Neutralization: Resuspend the residue in saturated

solution (10 mL) and extract with Dichloromethane (DCM, 3 x 10 mL). -

Purification: Dry combined organics over

, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Expected Yield: 75–85%

Data Validation:

Protocol B: Dehydration to 5-Chloro-2-isocyanopyridine

Target: Multicomponent Reaction (MCR) precursor.[1][2][3]

Principle: Formamides are the universal precursor to isocyanides (isonitriles).[3] The electron-withdrawing chlorine at position 5 stabilizes the resulting isocyanide against polymerization, making it a robust reagent for Ugi reactions.[1][2][3]

Safety Warning: Isocyanides have a potent, disagreeable odor.[3] Perform all steps in a well-ventilated fume hood.

Materials:

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck flask and cool under Nitrogen (

). Add 1.0 mmol of starting material and 5 mL of dry DCM.[2][3] -

Base Addition: Add

(3.0 mmol) and cool the solution to -

Dehydration: Dropwise add

(1.1 mmol) over 10 minutes. The solution may turn yellow/orange.[3] -

Reaction: Stir at

for 1 hour. -

Quench: Carefully pour the mixture into a rapidly stirring solution of

(10% aq) at -

Extraction: Separate phases. Wash organic layer with water and brine.[3] Dry over

.[3][7] -

Isolation: Concentrate at low temperature (

) to avoid decomposition. The product is a pungent solid/oil.[3]

Application (Ugi Reaction):

Use the crude isonitrile immediately. React with an aldehyde (R-CHO), amine (R-NH2), and carboxylic acid (R-COOH) in Methanol to generate the

Physicochemical Data Summary

| Property | Value / Description | Relevance |

| Molecular Formula | Core Scaffold | |

| Molecular Weight | 156.57 g/mol | Fragment-based design compliant |

| Solubility | DMSO, MeOH, DCM | Compatible with standard synthesis |

| Reactivity | Electrophilic Carbonyl | Cyclization / Dehydration |

| Stability | Stable at RT; Hydrolyzes in strong acid | Storage: Desiccator, |

References

-

General Synthesis of [1,2,4]triazolo[1,5-a]pyridines

-

Dehydration of Formamides to Isonitriles

-

Medicinal Utility of 2-Amino-5-chloropyridines

-

POCl3 Dehydration Protocols

Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel adhering to standard laboratory safety protocols.

Sources

- 1. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]

- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 3. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tdcommons.org [tdcommons.org]

- 7. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 8. clearsynth.com [clearsynth.com]

- 9. guidechem.com [guidechem.com]

Application Note: Advanced Crystallization and Purification Protocols for N-(5-chloropyridin-2-yl)formamide

Introduction & Scientific Context

N-(5-chloropyridin-2-yl)formamide is a critical synthetic intermediate heavily utilized in the pharmaceutical industry, most notably in the development of direct Factor Xa inhibitors (e.g., betrixaban and related anticoagulant analogues) [3]. Because this intermediate is often subjected to downstream cross-coupling or substitution reactions, its chemical purity and solid-state properties directly impact the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).

This application note details field-proven crystallization methodologies to isolate N-(5-chloropyridin-2-yl)formamide. By leveraging thermodynamic and kinetic controls, these protocols prevent common pitfalls such as formamide hydrolysis, oiling out (liquid-liquid phase separation), and solvent entrapment.

Physicochemical Profiling & Crystallization Strategy

The molecular structure of N-(5-chloropyridin-2-yl)formamide features a halogenated pyridine ring and a formamide moiety. This creates a strong intermolecular hydrogen-bonding network (amide N-H donor, carbonyl O acceptor, pyridine N acceptor), resulting in moderate-to-high lattice energy.

Thermodynamic vs. Kinetic Control: The choice of crystallization method depends on the upstream synthesis matrix:

-

Cooling Crystallization: The primary method for achieving high-purity material. Rapid cooling forces the system outside its Metastable Zone Width (MSZW), leading to spontaneous primary nucleation. This stochastic process yields fine, agglomerated crystals that trap mother liquor and impurities [1]. Therefore, a controlled cooling rate (e.g., 0.5 °C/min) coupled with seeding is mandatory to ensure crystal growth dominates over nucleation.

-

Anti-Solvent Crystallization: Often required when the compound is synthesized in highly polar aprotic solvents (like DMF or DMSO) where its solubility remains high even at low temperatures. The controlled addition of an anti-solvent (e.g., water or heptane) reduces the solubility of the API intermediate, driving supersaturation [2].

Data Presentation: Critical Parameters

To establish a robust design space, solvent selection and process parameters must be strictly controlled to ensure batch-to-batch consistency.

Table 1: Solvent Screening Profile for N-(5-chloropyridin-2-yl)formamide

| Solvent System | Solubility at 20°C (mg/mL) | Solubility at 70°C (mg/mL) | Suitability & Mechanistic Rationale |

| Ethyl Acetate (EtOAc) | ~15 | >120 | Optimal (Cooling). Excellent thermal gradient; non-reactive with formamide. |

| Isopropanol (IPA) | ~25 | >150 | Good (Cooling). Protic nature aids in purging polar impurities; requires strict temp control to avoid hydrolysis. |

| DMF / Water | >300 (in DMF) | >500 (in DMF) | Optimal (Anti-Solvent). Used directly from reaction mixtures. Water acts as a strong anti-solvent. |

| Toluene | <5 | ~40 | Poor. Low solubility gradient; high risk of oiling out (LLPS) prior to crystallization. |

Table 2: Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)

| Critical Process Parameter (CPP) | Target Range | Impact on Critical Quality Attribute (CQA) |

| Dissolution Temperature | 65–70 °C | Ensures complete destruction of thermal history without risking formamide thermal degradation. |

| Cooling Rate | 0.2–0.5 °C/min | Maintains system within the MSZW; prevents fine particle agglomeration and impurity entrapment. |

| Seeding Temperature | 40–45 °C | Bypasses primary nucleation; dictates final Particle Size Distribution (PSD) and bulk density. |

| Anti-Solvent Addition Rate | 0.1–0.2 Vol/min | Prevents localized high-supersaturation zones that lead to amorphous precipitation or oiling out. |

Mandatory Visualization: Crystallization Workflow

Figure 1: Strategic crystallization workflow for N-(5-chloropyridin-2-yl)formamide.

Detailed Experimental Protocols

Protocol A: Controlled Cooling Crystallization with Seeding (High-Purity Route) Causality Focus: This self-validating protocol uses EtOAc to provide a steep solubility gradient. Seeding is employed to ensure secondary nucleation, which yields highly crystalline, easily filterable material.

-

Dissolution: Charge a jacketed crystallizer with crude N-(5-chloropyridin-2-yl)formamide and Ethyl Acetate (EtOAc) at a ratio of 1:8 (w/v). Agitate at 250 RPM and heat the internal temperature (T_int) to 65–70 °C.

-

Verification: Hold for 30 minutes to ensure complete dissolution. Self-Validation: The solution must be visually clear. If turbid, perform a hot polish filtration through a 1 µm PTFE filter to remove insoluble inorganic salts or polymerized impurities.

-

Initial Cooling: Program the jacket temperature to cool the solution to 45 °C at a linear rate of 0.5 °C/min. This slow rate prevents the system from crossing the labile zone boundary where spontaneous nucleation occurs [1].

-

Seeding: At T_int = 45 °C, pause cooling. Charge 1–2 wt% of micronized N-(5-chloropyridin-2-yl)formamide seeds (suspended in 1 mL of cold EtOAc).

-

Isothermal Aging: Hold the suspension isothermally at 45 °C for 60 minutes. Causality: This hold allows the seed bed to consume the initial supersaturation, establishing a robust crystal surface area for subsequent growth.

-

Final Cooling: Resume cooling at 0.2 °C/min down to 5 °C. Hold at 5 °C for 2 hours to maximize yield.

-

Isolation: Filter the slurry via a Nutsche filter or sintered glass funnel. Wash the wet cake with 2 bed volumes of pre-chilled (0 °C) EtOAc.

-